4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide
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Overview
Description
4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of benzohydrazide derivatives. This compound is significant in various fields, including pharmaceuticals, due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2,6-dichlorobenzaldehyde in the presence of hydrazine hydrate. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-(2-(2,6-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzohydrazide derivatives such as:
- N-(4-((2-(2,3-dichlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- N-(4-((2-(2,4-dichlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
- N-(4-((2-(2-chlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide .
These compounds share similar structural features but differ in the position and number of chloro substituents, which can influence their chemical and biological properties
Properties
Molecular Formula |
C16H12Cl3N3O2 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H12Cl3N3O2/c17-11-6-4-10(5-7-11)16(24)20-9-15(23)22-21-8-12-13(18)2-1-3-14(12)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
JOLOZMSKCLPZPY-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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